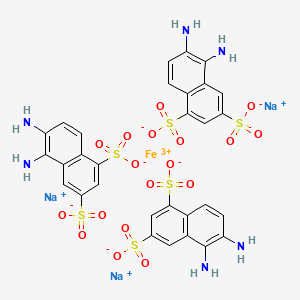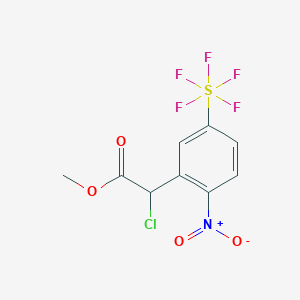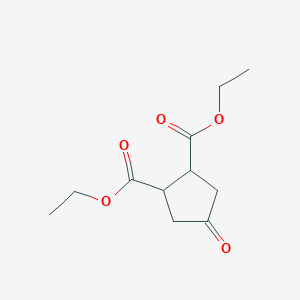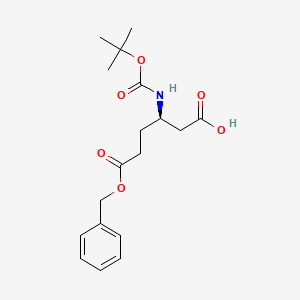
Filter Blue Green sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Filter Blue Green sodium salt is a chemical compound with the molecular formula C30H24FeN6Na3O18S6 and a molecular weight of 1,073.72 g/mol . It appears as a white to brown powder or crystal and has a maximum absorption wavelength of 708 nm in a 0.02 mol/L ammonium acetate solution . This compound is primarily used in laboratory experiments and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Filter Blue Green sodium salt involves the reaction of 5,6-diaminonaphthalene-1,3-disulfonate with iron (III) ions in the presence of sodium ions. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified through filtration and crystallization techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Filter Blue Green sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iron.
Reduction: Reduction reactions can convert the iron (III) ions to iron (II) ions.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of iron, while reduction may yield iron (II) complexes.
Applications De Recherche Scientifique
Filter Blue Green sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in protein stabilization and other biochemical studies.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of Filter Blue Green sodium salt involves its ability to bind to proteins, lipids, and other molecules. This binding allows the compound to interact with these molecules and affect their structure and function. The molecular targets and pathways involved include various enzymes and receptors that play crucial roles in biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thymol Blue sodium salt
- Bromothymol Blue sodium salt
- Methyl Green sodium salt
Uniqueness
Filter Blue Green sodium salt is unique due to its specific absorption wavelength and its ability to form stable complexes with iron. This makes it particularly useful in applications requiring precise analytical measurements and protein stabilization .
Propriétés
IUPAC Name |
trisodium;5,6-diaminonaphthalene-1,3-disulfonate;iron(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H10N2O6S2.Fe.3Na/c3*11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;;;/h3*1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;;;/q;;;+3;3*+1/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQHNNFDQFPAJZ-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N.C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N.C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N.[Na+].[Na+].[Na+].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FeN6Na3O18S6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6416193.png)

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate](/img/structure/B6416231.png)







